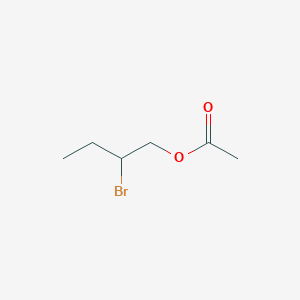![molecular formula C20H24ClN3O B2499777 N-(4-chlorophényl)-2-[(1-benzylpipéridin-4-yl)amino]acétamide CAS No. 882073-11-2](/img/structure/B2499777.png)
N-(4-chlorophényl)-2-[(1-benzylpipéridin-4-yl)amino]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide is a chemical compound with the molecular formula C20H24ClN3O. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a chlorophenylacetamide group.
Applications De Recherche Scientifique
2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in biological studies to investigate its effects on cellular pathways and receptor interactions.
Chemical Biology: Researchers use this compound to study its interactions with various biomolecules and its potential as a chemical probe.
Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Méthodes De Préparation
The synthesis of 2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Intermediate: The synthesis begins with the preparation of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Acylation Reaction: The benzylpiperidine intermediate is then reacted with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenylacetamide group may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific biological context and the research focus.
Comparaison Avec Des Composés Similaires
2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:
2-[(1-benzylpiperidin-4-yl)amino]acetamide: This compound lacks the chlorophenyl group, which may result in different biological activity and binding properties.
N-(4-chlorophenyl)-2-(piperidin-4-yl)acetamide: This compound lacks the benzyl group, which may affect its interaction with molecular targets.
4-chlorophenylacetamide derivatives: These compounds have variations in the piperidine or benzyl groups, leading to differences in their chemical and biological properties.
Propriétés
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-17-6-8-19(9-7-17)23-20(25)14-22-18-10-12-24(13-11-18)15-16-4-2-1-3-5-16/h1-9,18,22H,10-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPDBLHJOLYQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)


![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)


![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)
![N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2499706.png)




![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B2499716.png)
![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)
